rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol, trans
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Overview
Description
rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol, trans: is a chiral compound with a cyclopentane ring substituted with a 4-bromophenyl group and a hydroxyl group The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol, trans typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be formed through a Diels-Alder reaction between a diene and a dienophile.
Bromophenyl Substitution:
Hydroxyl Group Addition: The hydroxyl group can be introduced via a hydroboration-oxidation reaction, where the double bond in the cyclopentane ring is first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Formation of 2-(4-bromophenyl)cyclopentanone.
Reduction: Formation of 2-(4-bromophenyl)cyclopentanol.
Substitution: Formation of 2-(4-aminophenyl)cyclopentan-1-ol or 2-(4-thiocyanatophenyl)cyclopentan-1-ol.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its chiral properties and potential use in asymmetric synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Studied for its potential use in drug delivery systems due to its unique structural properties.
Industry:
- Used in the production of specialty chemicals and materials.
- Investigated for its potential use in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bromophenyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
rac-(1R,2S)-2-(4-chlorophenyl)cyclopentan-1-ol: Similar structure but with a chlorine atom instead of bromine.
rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol: Similar structure but with a fluorine atom instead of bromine.
rac-(1R,2S)-2-(4-methylphenyl)cyclopentan-1-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness:
- The presence of the bromine atom in rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
- The compound’s chiral nature and the specific configuration of its enantiomers contribute to its distinct chemical and biological properties.
Properties
CAS No. |
344462-76-6 |
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Molecular Formula |
C11H13BrO |
Molecular Weight |
241.12 g/mol |
IUPAC Name |
(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13BrO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2/t10-,11+/m0/s1 |
InChI Key |
ONGMKAURCOGHPU-WDEREUQCSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=C(C=C2)Br |
Purity |
95 |
Origin of Product |
United States |
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